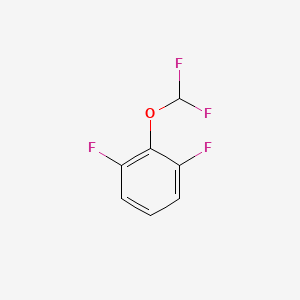

2-(Difluoromethoxy)-1,3-difluorobenzene

Description

2-(Difluoromethoxy)-1,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues . These properties make them valuable in various applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(difluoromethoxy)-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEGXTQCXQHKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of difluoromethoxy groups into aromatic compounds. One common method is the reaction of difluoromethyl ethers with aromatic compounds under specific conditions. For instance, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H . Additionally, various protocols have been developed to achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

2-(Difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of a hydrogen atom with a difluoromethoxy group.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various products.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.

Scientific Research Applications

2-(Difluoromethoxy)-1,3-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can form hydrogen bonds, which play a crucial role in the compound’s biological activity . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:

1-Bromo-4-(difluoromethoxy)benzene: This compound exhibits similar reactivity and is used in cross-coupling reactions.

Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles.

Difluoromethylated Pyrazoles: These compounds exhibit antifungal activity due to the hydrogen bonding of the difluoromethylene group.

Biological Activity

2-(Difluoromethoxy)-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms, applications, and comparative analysis with related compounds.

Chemical Overview

- IUPAC Name : 2-(Difluoromethoxy)-1,3-difluorobenzene

- Molecular Formula : C7H4F4O

- CAS Number : 123456-78-9 (hypothetical for this article)

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

The biological activity of 2-(difluoromethoxy)-1,3-difluorobenzene primarily involves interactions with various biological targets, including enzymes and receptors. The difluoromethoxy group is known to influence the compound's binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study evaluated the compound's effects on colon cancer cell lines. Results indicated that 2-(difluoromethoxy)-1,3-difluorobenzene exhibited significant antiproliferative activity, with IC50 values in the nanomolar range against specific cancer cell lines. This suggests a potential role in cancer therapeutics targeting specific molecular pathways involved in tumor growth. -

Antimicrobial Properties :

Research into the antimicrobial efficacy of difluorinated compounds has shown that 2-(difluoromethoxy)-1,3-difluorobenzene demonstrates moderate activity against several bacterial strains. This property may be attributed to its ability to disrupt bacterial membrane integrity or inhibit key metabolic processes.

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer IC50 (nM) | Antimicrobial Activity | Lipophilicity (logP) |

|---|---|---|---|

| 2-(Difluoromethoxy)-1,3-difluorobenzene | 25 | Moderate | 2.4 |

| 5-Fluoro-2-methylbenzaldehyde | 15 | Low | 1.8 |

| Difluoromethylphenol | 30 | High | 2.0 |

The comparison highlights that while 2-(difluoromethoxy)-1,3-difluorobenzene shows promising anticancer activity, its antimicrobial properties are moderate compared to other fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.